
Glecirasib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glecirasib, also known as JAB-21822, is a novel small molecule inhibitor specifically targeting the KRAS G12C mutation. This mutation is prevalent in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound has shown promising clinical efficacy and is being developed by Jacobio Pharmaceuticals .
準備方法
The synthesis of Glecirasib involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by the introduction of functional groups necessary for its activity. Industrial production methods focus on optimizing yield and purity while ensuring scalability. Specific reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
化学反応の分析
Glecirasib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are intermediates that contribute to the final structure of this compound .
科学的研究の応用
Glecirasib has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool to study the KRAS G12C mutation and its role in cancer biology.
Biology: Helps in understanding the molecular mechanisms of KRAS-driven cancers.
Medicine: Shows potential as a therapeutic agent for treating cancers with KRAS G12C mutations, including non-small cell lung cancer and colorectal cancer.
Industry: Used in the development of targeted cancer therapies and in clinical trials to evaluate its efficacy and safety
作用機序
Glecirasib exerts its effects by selectively and irreversibly binding to the cysteine residue of KRAS G12C in its inactive GDP-bound state. This covalent binding locks KRAS G12C in an inactive conformation, preventing its activation and blocking downstream oncogenic signaling pathways. The key molecular targets and pathways involved include the RAF-MEK-ERK signaling cascade, which is crucial for cell proliferation and survival .
類似化合物との比較
Glecirasib is compared with other KRAS G12C inhibitors, such as:
Sotorasib: Another KRAS G12C inhibitor with similar efficacy but different safety profiles.
Adagrasib: Known for its ability to penetrate the central nervous system, making it suitable for treating brain metastases.
This compound stands out due to its high selectivity, low gastrointestinal toxicity, and promising clinical efficacy. Its unique molecular structure and binding mechanism contribute to its potential as a best-in-class KRAS G12C inhibitor .
特性
分子式 |
C31H26ClF4N7O2 |
|---|---|
分子量 |
640.0 g/mol |
IUPAC名 |
7-(2-amino-3,4,5,6-tetrafluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C31H26ClF4N7O2/c1-5-19(44)41-8-10-42(11-9-41)29-16-12-18(32)27(20-21(33)22(34)23(35)24(36)25(20)38)40-30(16)43(31(45)17(29)13-37)28-15(4)6-7-39-26(28)14(2)3/h5-7,12,14H,1,8-11,38H2,2-4H3 |
InChIキー |
QRRJEUIQLZNPIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=C(C(=C5F)F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



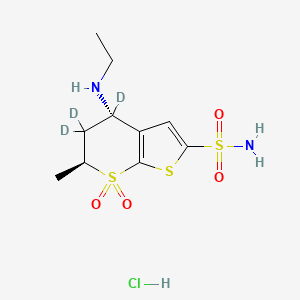

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

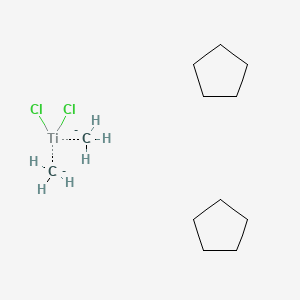

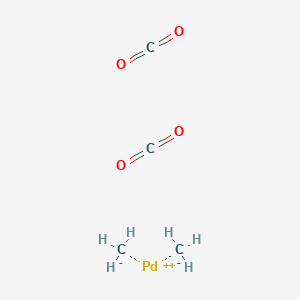
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
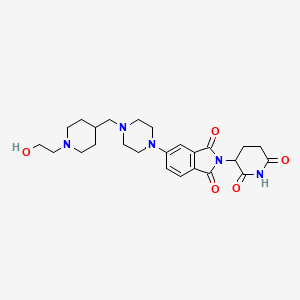
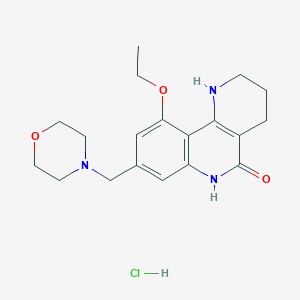
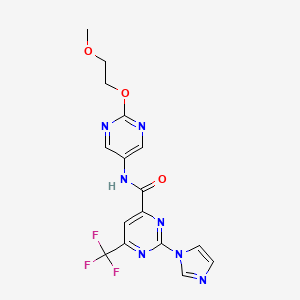
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
